molecular formula C12H16BrNO4S B2839798 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine CAS No. 873680-84-3

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine

Cat. No.: B2839798
CAS No.: 873680-84-3
M. Wt: 350.23
InChI Key: YWADWVDBEPDVLV-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a sulfonyl group and a 4-bromo-2,5-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of 1-(4-substituted-2,5-dimethoxyphenyl)sulfonylpyrrolidine derivatives.

    Oxidation: Formation of 1-(4-bromo-2,5-diformylphenyl)sulfonylpyrrolidine or 1-(4-bromo-2,5-dicarboxyphenyl)sulfonylpyrrolidine.

    Reduction: Formation of 1-(4-bromo-2,5-dimethoxyphenyl)thiopyrrolidine.

Scientific Research Applications

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    1-(4-Bromo-2,5-dimethoxyphenyl)piperazine: Another compound with a similar aromatic moiety but a different heterocyclic ring.

Uniqueness

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine is unique due to the presence of both the sulfonyl group and the pyrrolidine ring, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-17-10-8-12(11(18-2)7-9(10)13)19(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWADWVDBEPDVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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